4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid
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Overview
Description
4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid: is an organic compound with the molecular formula C14H8N2O8S2Ellman’s reagent or 5,5’-dithiobis-(2-nitrobenzoic acid) . This compound is widely used in biochemistry for quantifying the number or concentration of thiol groups in a sample .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid involves several steps:
Oxidation of 2-nitro-5-chlorobenzaldehyde: This step converts the aldehyde to the corresponding carboxylic acid.
Introduction of the Thiol Group: Sodium sulfide is used to introduce the thiol group.
Coupling of the Monomer: The monomer is coupled by oxidation with iodine.
Industrial Production Methods
In industrial settings, the compound is synthesized using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often recrystallized to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol groups.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid has several applications in scientific research:
Biochemistry: Used to quantify thiol groups in proteins and other biomolecules.
Chemistry: Acts as a reagent in various organic synthesis reactions.
Medicine: Utilized in diagnostic assays to measure enzyme activity.
Industry: Employed in the production of certain pharmaceuticals and biochemical reagents.
Mechanism of Action
The compound exerts its effects primarily through its ability to react with thiol groups. The disulfide bond in the compound is cleaved by thiols, leading to the formation of a yellow-colored product, 2-nitro-5-thiobenzoate. This reaction is rapid and stoichiometric, making it ideal for quantifying thiol groups in various samples .
Comparison with Similar Compounds
Similar Compounds
(2-Nitrophenyl)acetic acid: Contains a nitro group and a carboxylic acid group but lacks the disulfide linkage.
5-[(3-carboxy-4-nitrophenyl)disulfanyl]-2-nitrobenzoic acid: Similar structure but different substitution pattern.
Uniqueness
4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid is unique due to its disulfide linkage, which allows it to react specifically with thiol groups. This property makes it particularly valuable in biochemical assays for quantifying thiol groups .
Properties
IUPAC Name |
4-[(4-carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O8S2/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-26-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVMFHXFQAGELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SSC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O8S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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